methyl (3S)-3-amino-4-(3-cyanophenyl)butanoate hydrochloride
Description
Methyl (3S)-3-amino-4-(3-cyanophenyl)butanoate hydrochloride is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group, a cyanophenyl group, and an ester functional group
Properties
CAS No. |
2768300-49-6 |
|---|---|
Molecular Formula |
C12H15ClN2O2 |
Molecular Weight |
254.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-3-amino-4-(3-cyanophenyl)butanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-cyanobenzaldehyde and (S)-3-amino-4-hydroxybutanoic acid.
Formation of Intermediate: The initial step involves the condensation of 3-cyanobenzaldehyde with (S)-3-amino-4-hydroxybutanoic acid to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding amine.
Esterification: The amine is then esterified with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester.
Hydrochloride Formation: Finally, the methyl ester is treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-3-amino-4-(3-cyanophenyl)butanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents such as potassium permanganate.
Reduction: The cyanophenyl group can be reduced to an aminophenyl group using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of aminophenyl derivatives.
Substitution: Formation of amides or other esters.
Scientific Research Applications
Methyl (3S)-3-amino-4-(3-cyanophenyl)butanoate hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (3S)-3-amino-4-(3-cyanophenyl)butanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the cyanophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl (3S)-3-amino-4-(4-cyanophenyl)butanoate hydrochloride: Similar structure but with a different position of the cyanophenyl group.
Ethyl (3S)-3-amino-4-(3-cyanophenyl)butanoate hydrochloride: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl (3S)-3-amino-4-(3-nitrophenyl)butanoate hydrochloride: Similar structure but with a nitrophenyl group instead of a cyanophenyl group.
Uniqueness
Methyl (3S)-3-amino-4-(3-cyanophenyl)butanoate hydrochloride is unique due to the specific position of the cyanophenyl group and the presence of the methyl ester. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
